3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3,5-Dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a thiadiazole derivative characterized by a benzamide core substituted with 3,5-dimethyl groups and a 1,3,4-thiadiazol-2-yl moiety bearing a 3-methylphenyl substituent. Thiadiazoles are heterocyclic compounds with a sulfur atom and two nitrogen atoms in a five-membered ring, known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in the electron-donating methyl groups at the benzamide and thiadiazole rings, which may enhance lipophilicity and influence biological activity .
Properties
IUPAC Name |
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-5-4-6-14(8-11)17-20-21-18(23-17)19-16(22)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEERHDNKHKHZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole with 3-methylbenzoyl chloride under basic conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s closest analogs include derivatives with halogen (Cl, F) or methoxy substituents on the benzamide ring or pyridinyl/isoxazolyl groups on the thiadiazole moiety. Key structural comparisons are outlined below:
Spectroscopic and Physical Properties
- IR Spectroscopy : The C=O stretch in benzamide derivatives typically appears near 1605–1679 cm⁻¹, as seen in compounds 4b–4g and 8a–8c . The target compound’s methyl groups may slightly shift this peak due to altered electron density.
- NMR Spectroscopy : Aromatic proton signals in the target compound’s ¹H NMR would differ from halogenated analogs. For instance, 3,5-dimethyl groups on benzamide would produce distinct splitting patterns (e.g., singlet for symmetry) compared to para-substituted derivatives like 4c (4-Cl), which show deshielded protons .
- Melting Points : Compounds with bulky substituents (e.g., 8a: 290°C; 8b: 200°C) generally exhibit higher melting points than simpler analogs. The target compound’s melting point is likely elevated due to the planar 3,5-dimethylphenyl group, similar to the 408 K (135°C) observed in ’s analog .
Biological Activity
3,5-Dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (C18H17N3OS) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy.
Synthesis
The compound is synthesized through the reaction of 5-m-tolyl-1,3,4-thiadiazol-2-amine with 3,5-dimethylbenzoyl chloride. The resulting structure features a thiadiazole ring, which is known for its diverse biological activities .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation effectively:
- Cell Lines Tested : The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and LoVo (colon cancer).
- IC50 Values : In one study, a related compound demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after a 48-hour incubation period .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | LoVo | 2.44 | Inhibition of CDK9 |
| 2g | MCF-7 | 23.29 | Induction of apoptosis |
| 3c | LoVo | >50 | Minimal effect |
The mechanism of action involves the inhibition of critical enzymes such as CDK9 and modulation of apoptotic pathways. Molecular docking studies suggest that these compounds can interfere with transcriptional activity by binding to key proteins involved in cancer progression .
Antimicrobial Activity
In addition to anticancer properties, compounds containing thiadiazole moieties have shown promising antimicrobial activity. The structural characteristics of thiadiazoles contribute to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at specific phases (G0/G1 and G2/M), thereby inhibiting further proliferation .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Study on Antiproliferative Effects : A study evaluating various derivatives found that those with a thiadiazole core exhibited significant antiproliferative effects with low toxicity in Daphnia tests .
- Molecular Docking Analysis : Docking studies revealed strong interactions with target proteins, suggesting that structural modifications can enhance binding affinity and specificity for cancer-related targets .
Q & A
Basic Research Questions
Q. What are the conventional and modern synthetic routes for preparing 3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?
- Methodology :
- Conventional synthesis : React 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine with 3,5-dimethylbenzoyl chloride in pyridine at 273 K for 1 hour, followed by room-temperature stirring and recrystallization from ethanol .
- Microwave-assisted synthesis : Use solvent-free conditions with substituted benzaldehyde and acetic acid catalyst under microwave irradiation (15–20 minutes vs. 15–18 hours conventionally), yielding higher purity products .
- Key Considerations : Monitor reaction progress via TLC and confirm purity via melting points and spectral data (IR, NMR, MS) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?
- Methodology :
- Single-crystal X-ray diffraction (SHELX programs) reveals planar geometry with intramolecular C–H···N hydrogen bonds forming five-membered rings. Intermolecular C–H···N bonds create layered structures .
- Refinement parameters include riding models for H-atoms and anisotropic displacement for non-H atoms .
Q. What basic biological screening assays are used to evaluate its activity?
- Methodology :
- Anticancer assays : MTT tests on cancer cell lines (e.g., non-small lung carcinoma) to measure IC50 values, with PDGF-BB pretreatment to assess pathway-specific effects (e.g., AKT inhibition) .
- Antimicrobial screening : Broth dilution for MIC determination against bacterial/fungal strains .
Advanced Research Questions
Q. How can synthetic yields and selectivity be optimized for this compound?
- Methodology :
- Compare microwave vs. conventional methods: Microwave irradiation reduces reaction time from hours to minutes while improving yield (e.g., 75–85% vs. 60–70%) .
- Use catalysts like triethylamine or glacial acetic acid to accelerate cyclization and Schiff base formation .
Q. What structural modifications enhance its anticancer activity, and how are structure-activity relationships (SAR) analyzed?
- Methodology :
- Introduce substituents (e.g., pyridinyl, cyanomethyl) to the thiadiazole or benzamide moieties. Assess changes in pro-apoptotic (caspase-3 activation) and cell-cycle arrest (flow cytometry) effects .
- Correlate electronic (Hammett constants) or steric parameters with bioactivity using QSAR models .
Q. How is molecular docking employed to predict its mechanism of action?
- Methodology :
- Dock the compound into target proteins (e.g., 15-lipoxygenase, ERK kinase) using AutoDock Vina. Validate binding poses with MD simulations and compare inhibition constants (Ki) with experimental IC50 values .
- Analyze hydrogen bonding (e.g., with Thr/Ser residues) and hydrophobic interactions to prioritize derivatives .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
